

In-Silico Prediction of "Benzamide, N,N,4-trimethyl-" Activity: A Technical Guide

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Compound of Interest

Compound Name: Benzamide, N,N,4-trimethyl-

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a hypothetical in-silico prediction and validation workflow for the biological activity of "**Benzamide, N,N,4-trimethyl-**". The predicted activities and presented data are for illustrative purposes to guide researchers in computational drug discovery methodologies.

Introduction

"**Benzamide, N,N,4-trimethyl-**," also known as 4,N,N-trimethylbenzamide, is a small molecule with the chemical formula C₁₀H₁₃NO.^{[1][2][3]} While the benzamide scaffold is present in a wide range of pharmacologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects, specific biological data for "**Benzamide, N,N,4-trimethyl-**" is not extensively available in public literature.^{[4][5]} This technical guide provides a comprehensive framework for the in-silico prediction of its biological activity, from initial computational screening to designing experimental validation.

The methodologies outlined herein leverage established computational techniques to generate hypotheses about the compound's potential therapeutic applications, thereby accelerating the initial phases of drug discovery.

In-Silico Prediction Methodology

The in-silico evaluation of "**Benzamide, N,N,4-trimethyl-**" involves a multi-step computational workflow. This process begins with identifying potential protein targets and then uses molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess its therapeutic potential and drug-like properties.

Target Identification and Selection

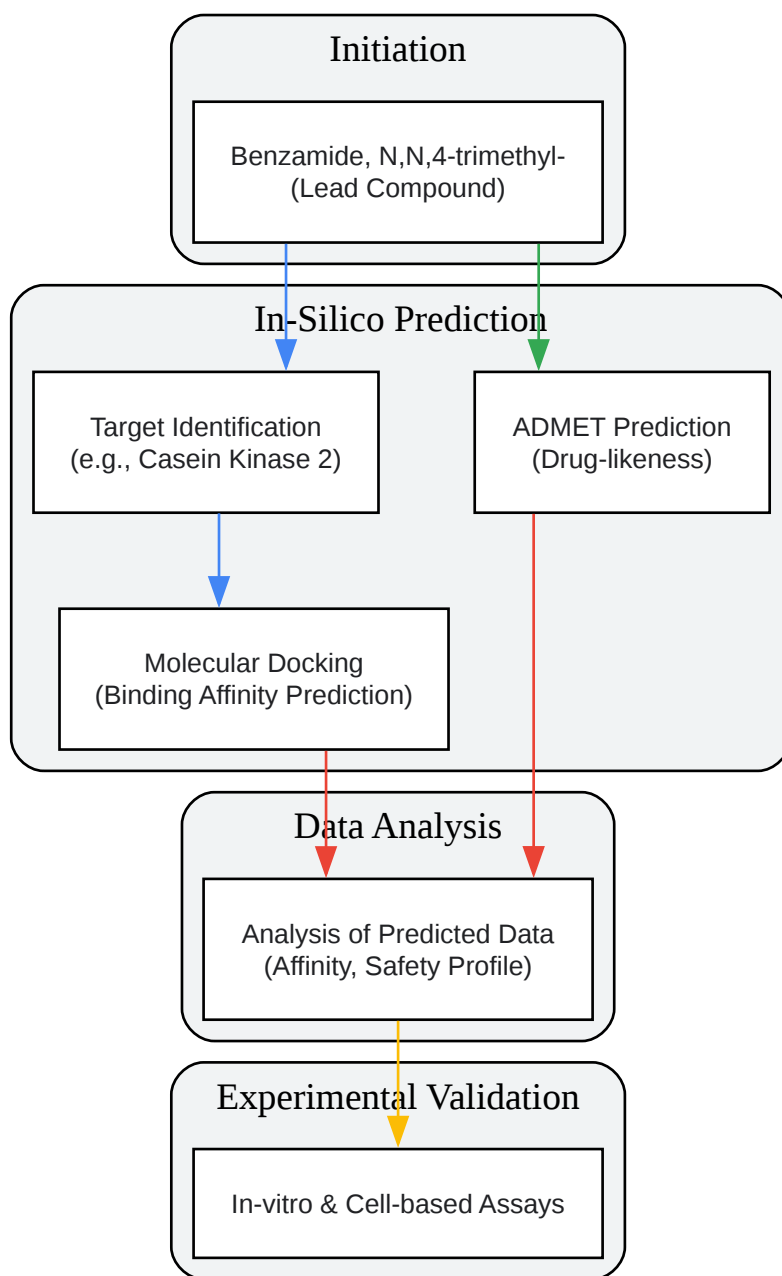
Given the known activities of various benzamide derivatives, a plausible therapeutic area to investigate is oncology. For this hypothetical study, we will select Casein Kinase 2 (CK2) as a potential target. CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival, making it a validated target for cancer therapy.

Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is used to predict the binding affinity and mode of interaction of "**Benzamide, N,N,4-trimethyl-**" with the ATP-binding pocket of CK2.

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound. Various computational models can predict the pharmacokinetic and toxicological properties of a molecule. These predictions help in identifying potential liabilities early in the drug discovery process.



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Caption: In-Silico Prediction Workflow for "**Benzamide, N,N,4-trimethyl-**".

Predicted Biological Activity and Properties (Hypothetical Data)

The following tables summarize the hypothetical results from the in-silico analysis of "Benzamide, N,N,4-trimethyl-".

Table 1: Predicted Binding Affinity against Casein Kinase 2 (CK2)

Compound	Target	Predicted Binding Affinity (kcal/mol)	Predicted Inhibition Constant (Ki, μ M)
Benzamide, N,N,4-trimethyl-	CK2	-7.8	1.5
Reference Inhibitor	CK2	-9.2	0.1

Table 2: Predicted ADMET Properties

Property	Predicted Value	Interpretation
Absorption		
Human Intestinal Absorption	High	Well absorbed from the gastrointestinal tract.
Caco-2 Permeability	High	Good intestinal permeability.
Distribution		
Volume of Distribution (VDss)	0.8 L/kg	Moderate distribution into tissues.
Blood-Brain Barrier Permeant	Yes	Potential for CNS side effects.
Metabolism		
CYP2D6 Inhibitor	No	Low risk of drug-drug interactions.
CYP3A4 Inhibitor	No	Low risk of drug-drug interactions.
Excretion		
Half-life	2-4 hours	Relatively short duration of action.
Toxicity		
AMES Mutagenicity	Non-mutagenic	Low risk of carcinogenicity.
hERG Inhibition	Low risk	Low risk of cardiotoxicity.
Hepatotoxicity	Low risk	Low risk of liver injury.

Experimental Protocols for Validation

The following protocols describe how the in-silico predictions could be experimentally validated.

In-Vitro CK2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of "**Benzamide, N,N,4-trimethyl-**" against human CK2.

Materials:

- Recombinant human CK2 enzyme
- ATP
- CK2-specific peptide substrate
- Kinase buffer
- "**Benzamide, N,N,4-trimethyl-**" (dissolved in DMSO)
- ADP-Glo™ Kinase Assay kit
- Microplate reader

Procedure:

- Prepare a serial dilution of "**Benzamide, N,N,4-trimethyl-**" in DMSO.
- In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound at various concentrations.
- Initiate the kinase reaction by adding the CK2 enzyme and ATP.
- Incubate the reaction mixture at 30°C for 1 hour.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure the luminescence using a microplate reader.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Proliferation Assay

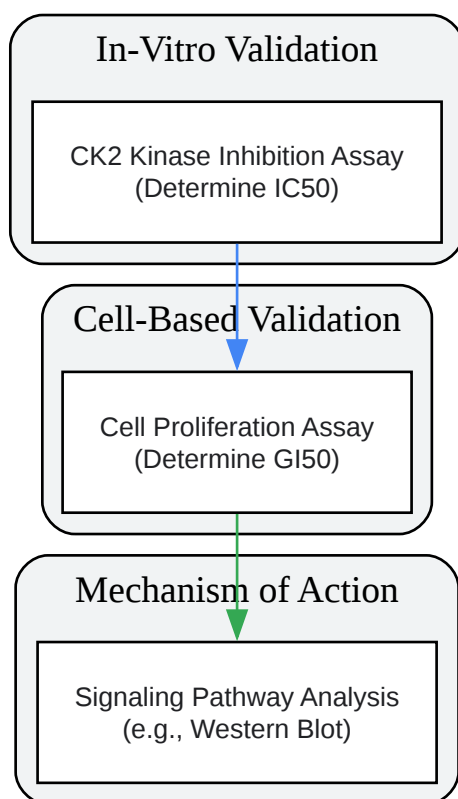
Objective: To evaluate the anti-proliferative effect of "**Benzamide, N,N,4-trimethyl-**" on a cancer cell line with high CK2 expression (e.g., HeLa).

Materials:

- HeLa cells
- DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
- "**Benzamide, N,N,4-trimethyl-**" (dissolved in DMSO)
- MTT reagent
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
- Treat the cells with various concentrations of "**Benzamide, N,N,4-trimethyl-**" for 72 hours.
- Add MTT reagent to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

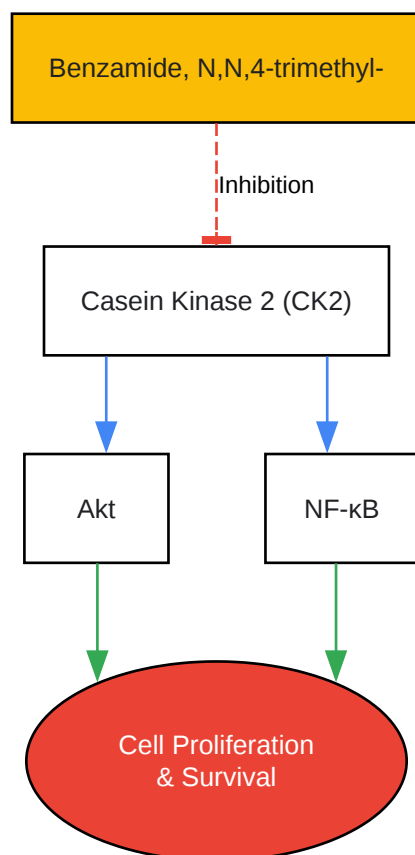


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Caption: Experimental Validation Workflow.

Hypothetical Signaling Pathway

The diagram below illustrates the hypothetical mechanism of action of "**Benzamide, N,N,4-trimethyl-**" through the inhibition of the CK2 signaling pathway.



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Caption: Hypothetical Inhibition of the CK2 Signaling Pathway.

Conclusion

This technical guide presents a hypothetical yet scientifically grounded framework for the in-silico prediction and experimental validation of "**Benzamide, N,N,4-trimethyl-**" activity. The outlined methodologies, from target identification and molecular docking to ADMET prediction and subsequent experimental validation, represent a standard workflow in modern drug discovery. While the presented data is illustrative, the described process provides a robust starting point for any researcher interested in exploring the therapeutic potential of this and other under-investigated small molecules. The integration of computational and experimental approaches is paramount for the efficient identification and development of novel therapeutic agents.

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